(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Description
The compound (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is a chiral norbornane derivative featuring a bicyclo[2.2.1]heptane skeleton with hydroxyl, dimethylamino, and methyl substituents. Its stereochemistry ((1R,2S,3R,4S)) is critical for its physicochemical and biological properties. This structure is derived from camphor-based frameworks, which are widely exploited in asymmetric catalysis and medicinal chemistry .
Properties
IUPAC Name |
(1R,2S,3R,4S)-3-(dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-11(2)8-6-7-12(11,3)10(14)9(8)13(4)5/h8-10,14H,6-7H2,1-5H3/t8-,9-,10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEYHASQASZDRQ-BFLSOPEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2N(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)[C@H]([C@H]2O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Synthesis from α-Pinene
Racemic isobornyl esters are industrial byproducts of camphor production via α-pinene oxidation. The kinetic resolution of racemic isobornyl butyrate using cephalosporin esterases enables access to enantiomerically pure precursors:
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Enzyme : Burkholderia gladioli EstB or Rhodococcus rhodochrous EstC.
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Conditions : Hydrolysis in phosphate buffer (pH 7.5, 30°C).
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Selectivity : Enantiomeric ratio (E) > 100 for (1S)-isoborneol.
| Parameter | Value |
|---|---|
| Substrate | Isobornyl butyrate |
| Enzyme Loading | 5 mg/mL |
| Conversion (50%) | 24 hours |
| ee (Product) | >99% |
This method integrates into existing camphor production pipelines, offering a sustainable route to (1S)-isoborneol, a key intermediate.
Oxidation to Camphor Derivatives
(1S)-Isoborneol undergoes oxidation to (1S)-camphor, which is subsequently functionalized:
Organocatalytic Functionalization of Camphor
Diastereoselective Alkylation
The bicyclo[2.2.1]heptane core is functionalized via substrate-controlled alkylation:
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Substrate : (1S)-Camphor.
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Reagent : LDA (lithium diisopropylamide), alkyl halides.
| Alkyl Halide | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| Methyl iodide | 78 | 95:5 |
| Ethyl bromide | 72 | 93:7 |
This step introduces substituents at the C3 position while preserving the camphor skeleton’s stereochemistry.
Palladium-Catalyzed Amination
Amino groups are introduced via palladium-mediated coupling:
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Catalyst : Pd(OAc)₂ (5 mol%).
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Ligand : BINAP (10 mol%).
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Amine Source : Dimethylamine hydrochloride.
| Parameter | Value |
|---|---|
| Conversion | 92% |
| ee | 98% |
| Isolated Yield | 76% |
This method achieves high enantioselectivity by leveraging chiral ligands to direct amination at the exo position.
Stereoselective Reductive Amination
Ketone Intermediate Synthesis
(1S)-Camphor is reduced to isoborneol, followed by oxidation to a ketone intermediate:
Reductive Amination
The ketone reacts with dimethylamine under reductive conditions:
| Parameter | Value |
|---|---|
| Diastereoselectivity | 88:12 |
| ee | 94% |
Resolution via Chiral Auxiliaries
Menthol-Based Derivatization
Temporary chiral auxiliaries enforce stereocontrol during amination:
| Step | Yield (%) | ee (%) |
|---|---|---|
| Coupling | 83 | – |
| Amination | 75 | 97 |
| Auxiliary Removal | 89 | 97 |
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Enzymatic Resolution | 76 | >99 | High | Low |
| Organocatalytic | 82 | 98 | Moderate | Medium |
| Reductive Amination | 68 | 94 | Low | High |
Enzymatic resolution offers the highest enantiomeric purity and scalability, while organocatalytic methods balance yield and cost.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the dimethylamino group.
Substitution: The compound can participate in substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
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Psychoactive Substance Research :
- The compound has been studied for its psychoactive properties and potential use in the development of novel psychoactive substances (NPS). Research indicates that derivatives of this compound may exhibit effects similar to traditional psychoactive drugs, making it a subject of interest for further pharmacological studies .
- Insect Repellent Development :
Synthetic Organic Chemistry Applications
- Synthesis of Terpene Derivatives :
- Epoxidation Reactions :
Case Studies and Research Findings
Mechanism of Action
The mechanism by which (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions, while the bicyclic structure provides rigidity and specificity in binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Amino/Alcohol Substituents
The following table highlights key structural analogues and their applications:
Key Observations :
- Stereochemical Impact: The (1R,2S,3R,4S) configuration distinguishes the target compound from borneol ((1S,2R,4S)), which lacks the amino group. This stereochemistry is crucial for ligand-substrate interactions in enantioselective reactions .
Camphor-Based Derivatives
Camphor derivatives (e.g., 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) share the norbornane skeleton but replace the hydroxyl and amino groups with a ketone. These compounds are intermediates in synthesizing fragrances and pharmaceuticals. For example, brominated camphor derivatives (e.g., 3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) are used in stereoselective synthesis .
Biological Activity
Introduction
(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, also known as DAIB (Dimethylamino Isoborneol), is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 199.32 g/mol. Its structure consists of a bicyclo[2.2.1]heptane core with a dimethylamino group and hydroxyl functionality, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃NO |
| Molecular Weight | 199.32 g/mol |
| CAS Number | 103729-96-0 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Pharmacological Effects
Research indicates that DAIB exhibits various pharmacological activities:
- Antifungal Activity : DAIB has shown notable antifungal properties against several pathogenic fungi, making it a candidate for antifungal drug development.
- Antitumor Activity : In vitro studies have demonstrated that DAIB can inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology.
- CNS Activity : The compound's dimethylamino group may contribute to neuroactive properties, including effects on neurotransmitter systems.
The mechanisms through which DAIB exerts its biological effects are still under investigation. However, several proposed pathways include:
- Interaction with Receptors : DAIB may interact with various G protein-coupled receptors (GPCRs), influencing signal transduction pathways involved in cell proliferation and apoptosis.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that DAIB could inhibit specific enzymes related to fungal cell wall synthesis and tumor cell metabolism.
Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of DAIB against Candida albicans and Aspergillus niger. The results indicated that DAIB had a minimum inhibitory concentration (MIC) of 32 µg/mL against C. albicans, showcasing its potential as an antifungal agent.
Study 2: Antitumor Activity
In another investigation focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), DAIB exhibited cytotoxic effects with IC50 values of 15 µM and 10 µM respectively. The study suggested that the compound induces apoptosis through the activation of caspase pathways.
Table 2: Summary of Biological Activities
Q & A
Q. Critical Considerations :
- Use anhydrous conditions and inert gas (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity .
Basic: How is the stereochemistry of this compound confirmed experimentally?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction resolves absolute configuration. For example, studies on iridium complexes with similar bicyclic structures used SHELX software for refinement .
- NMR spectroscopy : NOESY or ROESY experiments detect spatial proximity of protons to confirm chair conformation of the bicyclo[2.2.1]heptane core .
- Optical rotation : Compare specific rotation values with literature data (e.g., (−)-borneol derivatives ).
Advanced: How can experimental design improve enantioselectivity in catalytic applications of this compound?
Methodological Answer:
- Ligand optimization : Modify substituents on the bicyclic core to enhance steric/electronic effects. For example, pyridinylmethyl groups in similar ligands improved enantioselectivity in Et₂Zn additions to benzaldehyde .
- Solvent screening : Polar aprotic solvents (e.g., THF, DCM) may stabilize transition states.
- Temperature control : Lower temperatures (e.g., −78°C) reduce kinetic competition between pathways .
Data Contradiction Analysis :
Discrepancies in reported enantioselectivity (e.g., 40–60% ee) may arise from:
- Impure starting materials (validate via chiral HPLC).
- Catalyst loading variations (optimize between 1–10 mol%) .
Advanced: How do computational methods aid in studying the reactivity of this compound?
Methodological Answer:
- DFT calculations : Model transition states to predict regioselectivity in hydrogenation or alkylation steps .
- Molecular docking : Simulate interactions with biological targets (e.g., TRPA1/TRPM8 channels ).
- Conformational analysis : Use software like Gaussian to assess steric strain in the bicycloheptane framework .
Safety: What precautions are required when handling this compound?
Methodological Answer:
- Skin protection : Use nitrile gloves and lab coats, as structural analogs (e.g., 1,7,7-trimethylbicyclo derivatives) are reported skin irritants .
- Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., CH₂Cl₂, THF).
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
Advanced: How does the dimethylamino group influence electronic properties and reactivity?
Methodological Answer:
- Electron donation : The dimethylamino group increases electron density at the bicyclic core, enhancing nucleophilicity in coordination chemistry (e.g., iridium complex formation ).
- pH-dependent behavior : Protonation at low pH converts the dimethylamino group to a cationic species, altering solubility and catalytic activity .
Advanced: How to resolve contradictions in reported antiradical activities of related compounds?
Methodological Answer:
- Standardize assays : Use consistent models (e.g., oxygen uptake kinetics in ethylbenzene oxidation ).
- Control variables : Match solvent systems (e.g., DMSO vs. ethanol) and radical sources (e.g., AIBN vs. light-induced radicals).
- Validate via ESR : Directly measure radical scavenging capacity to complement indirect assays .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., δ 1.2–1.4 ppm for methyl groups on the bicyclic framework ).
- IR spectroscopy : Identify O–H (∼3400 cm⁻¹) and N–H (∼3300 cm⁻¹) stretches .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H⁺] = 212.2 m/z ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
